An In-depth Technical Guide to 2,2-Difluoropropanol: Chemical Properties and Structure
An In-depth Technical Guide to 2,2-Difluoropropanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoropropanol is a fluorinated organic compound with emerging significance as a versatile building block in organic synthesis and as an intermediate in the preparation of pharmaceuticals and other specialty chemicals. The presence of the gem-dinal fluorine atoms on the second carbon atom of the propanol backbone imparts unique physicochemical properties, including altered reactivity and increased metabolic stability compared to its non-fluorinated analogs. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and available experimental data for 2,2-Difluoropropanol, tailored for professionals in research and development.
Chemical Structure and Identification
2,2-Difluoropropanol, also known as 2,2-difluoro-1-propanol, is a primary alcohol with two fluorine atoms attached to the central carbon atom.[1][2] Its structural and identification parameters are summarized below.
| Identifier | Value |
| IUPAC Name | 2,2-difluoropropan-1-ol[1][3] |
| CAS Number | 33420-52-9[1][3][4][5] |
| Molecular Formula | C₃H₆F₂O[1][2][3][4] |
| SMILES | CC(F)(F)CO[6] |
| InChI | InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3[1][2] |
| InChIKey | CKLONJANQGBREW-UHFFFAOYSA-N[1] |
digraph "2_2_Difluoropropanol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; O [label="O", pos="3,0!"]; H1[label="H", pos="-0.5,0.8!"]; H2[label="H", pos="-0.5,-0.8!"]; H3[label="H", pos="0.5,-0.8!"]; F1 [label="F", pos="1.5,0.8!"]; F2 [label="F", pos="1.5,-0.8!"]; H4[label="H", pos="2.5,0.8!"]; H5[label="H", pos="2.5,-0.8!"]; H6[label="H", pos="3.5,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- O; C1 -- H1; C1 -- H2; C1 -- H3; C2 -- F1; C2 -- F2; C3 -- H4; C3 -- H5; O -- H6; }
Figure 1: Chemical structure of 2,2-Difluoropropanol.
Physicochemical Properties
The introduction of fluorine atoms significantly influences the physical and chemical properties of 2,2-Difluoropropanol. Quantitative data for these properties are presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 96.08 g/mol | [3][4][7] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 1.164 g/mL at 25 °C | [7] |
| Boiling Point | 97-99 °C | [4] |
| Flash Point | 31 °C (closed cup) | [4][7] |
| pKa | 13.91 ± 0.10 (Predicted) | [1][4] |
| Refractive Index | n20/D 1.349 | [4][7] |
| Solubility | Soluble in water | [1] |
Experimental Protocols
Synthesis of gem-Difluoro Alkanes (General Workflow)
The synthesis of compounds containing a gem-difluoro moiety often involves the fluorination of a corresponding ketone or a halogen exchange reaction. A generalized workflow for the synthesis of a gem-difluoroalkane, which could be adapted for 2,2-Difluoropropanol, is depicted below.
Figure 2: Generalized workflow for the synthesis of gem-difluoroalkanes.
Methodology Outline:
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Reaction Setup: The starting material (e.g., 2,2-dichloropropane for a halogen exchange, or a suitable ketone for deoxofluorination) is dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST) for a ketone, or antimony trifluoride (SbF₃) for a halogen exchange, is added to the reaction mixture, often at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the mixture is carefully quenched, typically with a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield the pure gem-difluoro compound.
Analytical Characterization
The structural confirmation and purity assessment of 2,2-Difluoropropanol would typically involve a combination of spectroscopic and chromatographic techniques.
Figure 3: Typical analytical workflow for the characterization of 2,2-Difluoropropanol.
Key Analytical Techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and to confirm its molecular weight from the mass of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for the unambiguous structural elucidation of 2,2-Difluoropropanol. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol and C-F stretches.
Signaling Pathways and Biological Activity
As of the current literature search, there is no specific information available regarding the involvement of 2,2-Difluoropropanol in any biological signaling pathways or defined metabolic pathways. Its primary role is understood to be that of a chemical intermediate in organic synthesis.[4][5][8] Fluorinated alcohols can exhibit biological activity, and while 2,2-Difluoropropanol is used in the synthesis of pharmaceuticals, its own biological effects have not been extensively studied.
Applications in Research and Development
The unique properties conferred by the gem-difluoro group make 2,2-Difluoropropanol a valuable building block in several areas:
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and modify the electronic properties of the final drug molecule.[1]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to agrochemicals with improved efficacy and stability.
-
Materials Science: Fluorinated compounds are used in the development of specialty polymers and materials with unique surface properties.
Safety and Handling
2,2-Difluoropropanol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It may cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
2,2-Difluoropropanol is a fluorinated alcohol with a distinct set of chemical and physical properties that make it a valuable tool for chemists in both academic and industrial research. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for similar fluorinated compounds provide a solid foundation for its preparation and characterization. Its primary application lies in its use as a synthetic intermediate, and further research may uncover novel applications for this versatile molecule.
References
- 1. 2,2-Difluoropropanol | C3H6F2O | CID 13394818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,2-Difluoropropane-1,3-diol | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 2,2-DIFLUOROPROPANE(420-45-1) 1H NMR [m.chemicalbook.com]
- 7. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,2-Difluoropropanol | 33420-52-9 [chemicalbook.com]
